1-Fluoro-4-(triethoxymethyl)benzene
Description
1-Fluoro-4-(triethoxymethyl)benzene (C13H19FO3) is a fluorinated aromatic compound featuring a triethoxymethyl (–CH(OCH2CH3)3) substituent at the para position relative to the fluorine atom. The triethoxymethyl group is expected to confer unique steric and electronic effects, distinguishing it from other fluorobenzene derivatives .
Properties
CAS No. |
10345-73-0 |
|---|---|
Molecular Formula |
C13H19FO3 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-fluoro-4-(triethoxymethyl)benzene |
InChI |
InChI=1S/C13H19FO3/c1-4-15-13(16-5-2,17-6-3)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
YWQDFHSLDZYNOL-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=C(C=C1)F)(OCC)OCC |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)F)(OCC)OCC |
Synonyms |
1-fluoro-4-(triethoxymethyl)benzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
1-Fluoro-4-(phenylethynyl)benzene
- Structure : Contains a phenylacetylene (–C≡CPh) group.
- Synthesis: Prepared via palladium-catalyzed Sonogashira coupling between 1-fluoro-4-iodobenzene and phenylacetylene .
- Reactivity : Ethynyl groups enable cycloaddition reactions and participation in conjugated π-systems, making this compound valuable in materials science (e.g., organic semiconductors) .
- NMR Data : <sup>1</sup>H NMR (CDCl3): δ 7.55–7.48 (m, 4H), 7.38–7.31 (m, 3H), 7.07–7.02 (m, 2H) .
1-Fluoro-4-(p-tolylethynyl)benzene (FTEB)
- Structure : Features a p-tolylacetylene (–C≡C–C6H4–CH3) group.
- Crystallography : Planar molecular structure with weak C–H···F hydrogen bonding and C–H···π interactions, forming a 3D supramolecular network .
- Applications : Precursor for stilbene synthesis, leveraging arene-perfluoroarene interactions in crystal engineering .
1-Fluoro-4-(trimethylsilyl)benzene
- Structure : Trimethylsilyl (–Si(CH3)3) substituent.
- Physical Properties: Boiling point: 92–93°C (60 mmHg); density: 0.945 g/mL.
- Use : Silicon-based protecting group in organic synthesis, enhancing solubility of aromatic intermediates .
1-Fluoro-4-(phenylsulfonyl)benzene
Physical and Spectroscopic Properties
Reactivity and Stability
- Triethoxymethyl Group : Expected to exhibit moderate hydrolytic sensitivity compared to silyl groups, with possible acid-catalyzed decomposition to form aldehydes or esters.
- Ethynyl Derivatives : Participate in [2+2] cycloadditions under photoredox conditions (e.g., electrochemical alkene radical cation reactions) .
- Sulfonyl Derivatives : Stabilize negative charges, facilitating nucleophilic aromatic substitution reactions .
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